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molecular formula C17H24N2O3 B3040182 Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate CAS No. 167262-69-3

Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate

Cat. No. B3040182
M. Wt: 304.4 g/mol
InChI Key: YFFNTRHCIKUMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635510

Procedure details

1-tert-Butoxycarbonyl-4-phenyl-piperidine-4-carboxylic acid (1.22 g, 4 mmol) was combined with THF (40 mL) and cooled to -10° C. Triethylamine (0.61 mL, 4.4 mmol, 1.1 eq.) and isobutylchloroformate (0.57 mL, 4.4 mmol, 1.1 eq.) were added and the reaction was allowed to warm to ambient temperature and stir 15 h. The slurry was filtered and the solids were rinsed with THF. The filtrate was cooled to -10° C. and sparged with NH3 (gas) for 0.5 h. The slurry was allowed to warm to 20° C. and stir for 15 h. The slurry was filtered and the filtrate was diluted with ethyl acetate and washed with saturated NaHCO3 (3X). The organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give a residue. The residue was recrystallized from diethyl ether to give the title compound:
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)([C:14](O)=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:25](CC)CC)C.C(OC(Cl)=O)C(C)C>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)([C:14]([NH2:25])=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1=CC=CC=C1
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stir 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solids were rinsed with THF
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to -10° C.
CUSTOM
Type
CUSTOM
Details
sparged with NH3 (gas) for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
STIRRING
Type
STIRRING
Details
stir for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3 (3X)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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